1-(2,4-Dihydroxyphenyl)pentan-1-one, also known as 2,4-dihydroxyacetophenone, is an organic compound characterized by its ketone functional group and a phenolic structure. The molecular formula is CHO, and it has a molecular weight of approximately 194.23 g/mol. This compound features a pentan-1-one backbone with two hydroxyl groups located at the 2 and 4 positions of the phenyl ring, which significantly influences its chemical properties and biological activity.
Research indicates that 1-(2,4-dihydroxyphenyl)pentan-1-one exhibits notable biological activities. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, some studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical applications. Its interactions with various biological targets, including enzymes and receptors, are areas of ongoing research.
The synthesis of 1-(2,4-dihydroxyphenyl)pentan-1-one can be achieved through several methods:
1-(2,4-Dihydroxyphenyl)pentan-1-one finds applications in various fields:
Interaction studies involving 1-(2,4-dihydroxyphenyl)pentan-1-one focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Results from these studies could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-(2,4-dihydroxyphenyl)pentan-1-one. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxyacetophenone | CHO | Lacks the longer carbon chain; simpler structure |
| 4-Hydroxyacetophenone | CHO | Hydroxyl group at para position |
| 2,6-Dihydroxyacetophenone | CHO | Additional hydroxyl group at position 6 |
1-(2,4-Dihydroxyphenyl)pentan-1-one is unique due to its combination of a pentanone structure with two hydroxyl substituents on the aromatic ring. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds. The presence of both functional groups allows for versatile applications in medicinal chemistry and materials science.
1-(2,4-Dihydroxyphenyl)pentan-1-one represents a phenolic ketone compound characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, linked to a pentyl ketone chain [1]. The structural framework consists of an aromatic phenyl ring bearing hydroxyl substituents in the ortho (position 2) and para (position 4) positions relative to the carbonyl-containing side chain [2]. The ketone functionality is positioned at the first carbon of the pentyl chain, creating a direct attachment between the aromatic system and the aliphatic ketone moiety [4].
The molecular structure exhibits characteristic features of both phenolic compounds and aliphatic ketones, with the hydroxyl groups providing hydrogen bonding capabilities and the carbonyl group serving as an electron-withdrawing center [1] [2]. The pentyl chain extends from the carbonyl carbon as a straight-chain alkyl substituent, contributing to the overall lipophilic character of the molecule [4]. The geometric arrangement allows for potential intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which may influence the compound's conformational preferences and chemical reactivity [5].
The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(2,4-dihydroxyphenyl)pentan-1-one, which precisely describes the structural connectivity and functional group positioning [2] [4]. This nomenclature follows standard conventions by identifying the ketone as the principal functional group (pentan-1-one) and specifying the aromatic substituent as 2,4-dihydroxyphenyl [1].
| Nomenclature Type | Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(2,4-dihydroxyphenyl)pentan-1-one |
| Common Synonym | 2,4-Dihydroxy-valerophenon |
| Alternative Name | 1-Pentanone, 1-(2,4-dihydroxyphenyl)- |
| Structural Descriptor | 2,4-dihydroxyvalerophenone |
The compound is commonly referred to as 2,4-dihydroxy-valerophenon, reflecting its classification as a valerophenone derivative with dihydroxy substitution [1] [6]. Alternative nomenclature systems may describe it as 1-pentanone, 1-(2,4-dihydroxyphenyl)-, emphasizing the pentanone backbone with the dihydroxyphenyl substituent [6]. These various naming conventions all refer to the same molecular entity while highlighting different structural aspects of the compound [1] [2].
The compound is registered in the Chemical Abstracts Service database under the unique identifier 15116-13-9, which serves as the definitive registry number for this specific molecular structure [1] [2] [4]. This Chemical Abstracts Service number provides unambiguous identification in chemical databases and literature searches, ensuring accurate cross-referencing across various scientific publications and commercial sources [5] [6].
Infrared spectroscopy reveals distinctive vibrational frequencies that characterize the functional groups present in 1-(2,4-Dihydroxyphenyl)pentan-1-one [13] [26] [35]. The hydroxyl groups exhibit characteristic stretching vibrations in the region of 3200-3600 wavenumbers, with the exact frequency depending on hydrogen bonding interactions and intramolecular associations [26] [34]. Free hydroxyl groups typically appear at higher frequencies around 3500-3600 wavenumbers, while hydrogen-bonded hydroxyl groups shift to lower frequencies [26] [34].
The carbonyl stretching vibration represents a prominent feature in the infrared spectrum, appearing around 1650-1680 wavenumbers for aromatic ketones [35] [37]. This frequency is lower than typical aliphatic ketones due to conjugation between the carbonyl group and the aromatic ring system, which reduces the bond order and vibrational frequency [35] [37]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, providing confirmation of the benzene ring structure [26] [38].
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl groups | O-H stretching | 3200-3600 |
| Aromatic C-H | C-H stretching | 3000-3100 |
| Aliphatic C-H | C-H stretching | 2800-3000 |
| Carbonyl | C=O stretching | 1650-1680 |
| Aromatic C=C | Ring stretching | 1450-1600 |
| C-O stretching | Phenolic C-O | 1200-1300 |
Additional characteristic bands include carbon-hydrogen stretching vibrations for both aromatic (3000-3100 wavenumbers) and aliphatic (2800-3000 wavenumbers) environments [13] [26]. The phenolic carbon-oxygen stretching appears around 1200-1300 wavenumbers, contributing to the fingerprint region that provides detailed structural information [26] [38]. These infrared spectroscopic features collectively provide comprehensive characterization of the molecular structure and functional group environment [13] [35].
The ultraviolet-visible absorption spectrum of 1-(2,4-Dihydroxyphenyl)pentan-1-one exhibits characteristic features arising from electronic transitions within the conjugated aromatic system and carbonyl chromophore [27] [29] [32]. The compound displays absorption maxima in the ultraviolet region, typically showing bands around 280-320 nanometers corresponding to π-π* transitions within the substituted benzene ring [27] [30]. The presence of hydroxyl substituents and carbonyl conjugation influences the exact position and intensity of these absorption bands [29] [30].
The dihydroxyphenyl chromophore contributes significantly to the absorption characteristics, with the hydroxyl groups acting as electron-donating substituents that affect the electronic distribution and transition energies [27] [29]. The carbonyl group introduces additional electronic transitions, including n-π* transitions around 300-350 nanometers, which are typically weaker but provide important structural information [32]. The combination of these chromophoric elements creates a characteristic absorption profile that enables analytical detection and quantification [30] [31].
| Absorption Band | Wavelength Range (nm) | Assignment | Typical Intensity |
|---|---|---|---|
| Primary aromatic | 250-280 | π-π* transitions | Strong |
| Extended conjugation | 280-320 | π-π* with carbonyl | Moderate |
| Carbonyl n-π* | 300-350 | n-π* transitions | Weak |